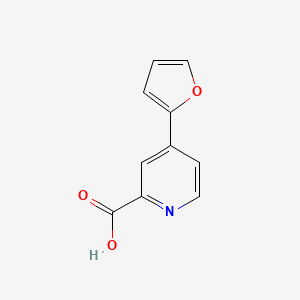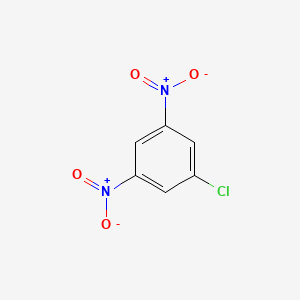
1-Chloro-3,5-dinitrobenzene
Overview
Description
1-Chloro-3,5-dinitrobenzene, also known as this compound, is an important compound in the field of organic synthesis. It is a colorless solid that is soluble in most organic solvents. It is used in a variety of applications, including the synthesis of dyes, pigments, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the manufacture of plastics and rubber. In addition, this compound is a common reagent in the synthesis of other organic compounds, such as amines, alcohols, and ketones.
Scientific Research Applications
Preparation and Derivative Formation
1-Chloro-3,5-dinitrobenzene, also referred to as 1-chloro-2,6-dinitrobenzene in some studies, has been utilized in the synthesis of various chemical compounds. Gunstone and Tucker (2007) described a method for preparing 1-chloro-2,6-dinitrobenzene involving multiple steps starting from chlorobenzene (Gunstone & Tucker, 2007). Blanksma (2010) explored the coupling of 1-chloro-2,4-dinitrobenzene with other compounds to produce derivatives like 3,5-dichloro-2′,4′-dinitrodiphenylamine (Blanksma, 2010).
Electrochemical Sensing and Analysis
The compound has been used in electrochemical sensing applications. Ruiz-Córdova et al. (2018) demonstrated the use of magnetic molecularly imprinted particles for the detection of 1-chloro-2,4-dinitrobenzene (Ruiz-Córdova et al., 2018). Additionally, Tierbach et al. (2020) developed a liquid chromatography-mass spectrometry technique for quantifying 1-chloro-2,4-dinitrobenzene in toxicity studies (Tierbach et al., 2020).
Chemical Bond Studies and Spectroscopy
The compound has been a subject in the study of chemical bonds and spectroscopy. Prasad and Sangaranarayanan (2005) investigated the electrochemical reductive cleavage of the carbon-chlorine bond in 1-chloro-2,4-dinitrobenzene (Prasad & Sangaranarayanan, 2005). Krishnakumar and Prabavathi (2009) analyzed the vibrational spectra of the compound using density functional theory calculations (Krishnakumar & Prabavathi, 2009).
Applications in Material Science
In the field of material science, Sethuraman et al. (2007) reported the growth and characterization of organic nonlinear optical crystals of 1-chloro-2,4-dinitrobenzene (Sethuraman et al., 2007).
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial properties. Muthukumar et al. (2021) studied a crystalline compound derived from 1-chloro-2,4-dinitrobenzene for antimicrobial activity (Muthukumar et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-3,5-dinitrobenzene are Methylated-DNA–protein-cysteine methyltransferase and Glutathione S-transferase P . These enzymes play crucial roles in cellular defense against the biological effects of O6-methylguanine in DNA .
Mode of Action
This compound interacts with its targets through a process of conjugation . This involves the transfer of the nitro group from the compound to its target enzymes, leading to changes in their function .
Biochemical Pathways
The action of this compound affects the glutathione metabolic pathway . This pathway is responsible for the detoxification of harmful substances in the body. The compound’s interaction with Glutathione S-transferase P, a key enzyme in this pathway, can lead to downstream effects on the body’s ability to detoxify other harmful substances .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. By conjugating with these enzymes, the compound can alter their function, potentially leading to changes in the body’s ability to detoxify harmful substances .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Chloro-3,5-dinitrobenzene is a nitro compound, and nitro compounds are known to be involved in various biochemical reactions . They can interact with enzymes such as glutathione transferases (GSTs), which are known to catalyze the conjugation of glutathione (GSH) to a variety of electrophilic substances . This suggests that this compound may interact with GSTs and other similar enzymes.
Cellular Effects
Related compounds such as dinitrochlorobenzene have been shown to induce type IV hypersensitivity reactions, affecting cell function and potentially impacting cell signaling pathways .
Molecular Mechanism
Nitro compounds are known to undergo nucleophilic substitution reactions . This suggests that this compound might exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that nitro compounds have lower volatility than ketones of about the same molecular weight , suggesting that this compound may exhibit stability over time in laboratory settings.
Dosage Effects in Animal Models
A related compound, dinitrochlorobenzene, has been used in trials studying the treatment of HIV Infections , suggesting that this compound might also have dosage-dependent effects in animal models.
Metabolic Pathways
It is known that nitro compounds can be prepared through various reactions, including the direct substitution of hydrocarbons with nitric acid , suggesting that this compound might be involved in similar metabolic pathways.
Properties
IUPAC Name |
1-chloro-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKASVFAWFUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310667 | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-86-0 | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-3,5-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770VEP8T4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of aryl fluorides more favorable using this method compared to other aryl halides?
A2: The research suggests that in aprotic solvents like sulfolane, the nucleophilicity of halide ions follows the order: F− > Cl− > Br− > I−. [] This is because the aprotic solvent effectively solvates the cations associated with the halide ions, leaving the anions more "free" and thus more nucleophilic. This enhanced nucleophilicity in aprotic solvents makes fluorine the most reactive, leading to a higher likelihood of substituting the nitro group in TNB and forming the aryl fluoride. Conversely, the yield decreases significantly for chlorine and bromine and is completely absent for iodine, reflecting their lower reactivity in this specific reaction environment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)
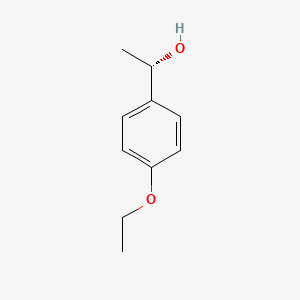
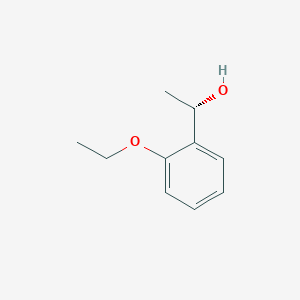
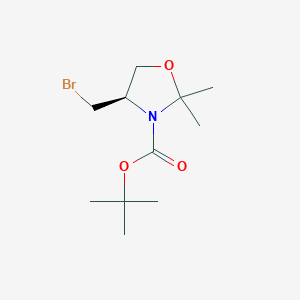
![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

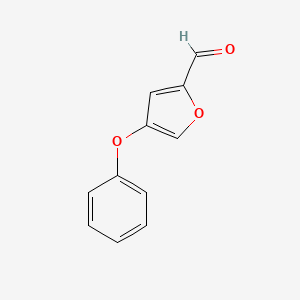

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)


